molecular formula C13H16N2O2S B15086331 Propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B15086331
M. Wt: 264.35 g/mol
InChI Key: OWJCWSBSDUZJNF-UHFFFAOYSA-N
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Description

Propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with amino and methyl groups at positions 3, 4, and 6, respectively. The propan-2-yl (isopropyl) ester group at position 2 distinguishes it from related derivatives.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C13H16N2O2S/c1-6(2)17-13(16)11-10(14)9-7(3)5-8(4)15-12(9)18-11/h5-6H,14H2,1-4H3

InChI Key

OWJCWSBSDUZJNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)OC(C)C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is carried out in a high boiling point solvent like pyridine or ethanol. The resulting product undergoes cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Diazotization: Reaction with sodium nitrite in water to form diazonium salts.

    Cyclization: Formation of heterocyclic compounds through intramolecular reactions.

    Substitution: Reactions with electrophiles and nucleophiles at the amino and ester groups.

Common Reagents and Conditions

    Diazotization: Sodium nitrite in aqueous solution.

    Cyclization: Strong bases like potassium hydroxide or sodium ethoxide in ethanol.

    Substitution: Electrophiles such as phenyl isothiocyanate and nucleophiles like thiourea.

Major Products Formed

Scientific Research Applications

ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thieno[2,3-b]pyridine-2-carboxylate Derivatives

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications/Biological Activity
Propan-2-yl ester Isopropyl C₁₄H₁₈N₂O₂S 296.37 (calculated) Likely analogous to ethyl ester synthesis, using isopropyl bromoacetate Inferred: Precursor for drug discovery
Ethyl ester (Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) Ethyl C₁₂H₁₄N₂O₂S 264.32 Ethyl bromoacetate, sodium metal, ethanol reflux Building block for antimicrobial heterocycles
Methyl ester (Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) Methyl C₁₁H₁₂N₂O₂S 250.29 Not explicitly described; likely methyl bromoacetate Listed in chemical databases (CAS 5278-19-3)
Benzyl ester (Benzyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) Benzyl C₁₇H₁₆N₂O₂S 312.39 Unspecified; potential use of benzyl bromoacetate Structural analog; no reported bioactivity
Sodium salt (Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate) Sodium C₁₀H₉N₂O₂S·Na 260.24 (calculated) Derived from carboxylic acid via neutralization Model for enzyme/bacterial studies

Key Comparative Insights:

Molecular Weight: Propan-2-yl and benzyl esters exhibit higher molecular weights, which may influence pharmacokinetic profiles .

Synthetic Accessibility :

  • Ethyl and methyl esters are synthesized via straightforward alkylation of pyridinethione intermediates with bromoacetate esters . The propan-2-yl ester likely follows a similar pathway but requires isopropyl bromoacetate, which may affect reaction efficiency due to steric hindrance .

Biological Activity: Ethyl ester derivatives serve as precursors for antimicrobial and anticancer heterocycles, highlighting their versatility in drug discovery . The sodium salt’s water solubility makes it suitable for in vitro studies on enzyme inhibition and bacterial gene expression . Structural features (e.g., open-chain vs. cyclized forms, cyano groups) significantly influence bioactivity, as seen in analogs like 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide .

The amino and methyl groups on the thienopyridine core are critical for intermolecular interactions in biological systems .

Biological Activity

Propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S, with a molecular weight of 264.35 g/mol. The compound features a thieno and pyridine ring system, which contributes to its unique reactivity and biological properties .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thieno-Pyridine Core : This step involves cyclization reactions to form the thieno-pyridine structure.
  • Amine Substitution : The introduction of the amino group at the 3-position is achieved through nucleophilic substitution.
  • Esterification : The final step involves esterification with propan-2-ol to yield the desired carboxylate .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition .

Antitumor Effects

The compound has been evaluated for its potential as an antitumor agent. In vitro studies reveal that it can inhibit the growth of cancer cell lines by modulating key signaling pathways involved in cell proliferation .

Metabolic Regulation

This compound acts as an inhibitor of Acetyl-CoA Carboxylase (ACC), which is crucial for lipid metabolism. This inhibition could lead to reduced lipid synthesis and improved metabolic profiles in experimental models of obesity and diabetes .

Case Studies

  • Antitumor Activity in Vivo : A study evaluated the efficacy of this compound in H22 tumor-bearing mice. Results indicated that the compound significantly reduced tumor size compared to control groups while exhibiting minimal toxicity to liver and kidney tissues .
  • Metabolic Disorder Models : In models of type 2 diabetes, administration of this compound resulted in improved glucose tolerance and reduced body weight gain due to its ACC inhibition properties. These findings suggest its potential utility in treating metabolic disorders .

Summary Table of Biological Activities

Biological Activity Effect Reference
AntimicrobialEffective against various pathogens
AntitumorInhibits growth in cancer cell lines
Metabolic RegulationInhibits ACC; improves metabolic profiles

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